Cas no 2411323-05-0 (Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate)
![Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate structure](https://www.kuujia.com/scimg/cas/2411323-05-0x500.png)
Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate Chemical and Physical Properties
Names and Identifiers
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- Z4097795222
- methyl (2E)-4-(3-{[(furan-2-yl)formamido]methyl}piperidin-1-yl)-4-oxobut-2-enoate
- Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate
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- Inchi: 1S/C16H20N2O5/c1-22-15(20)7-6-14(19)18-8-2-4-12(11-18)10-17-16(21)13-5-3-9-23-13/h3,5-7,9,12H,2,4,8,10-11H2,1H3,(H,17,21)/b7-6+
- InChI Key: NBZSJVZUROZZQY-VOTSOKGWSA-N
- SMILES: O=C(/C=C/C(=O)OC)N1CCCC(CNC(C2=CC=CO2)=O)C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 477
- Topological Polar Surface Area: 88.8
- XLogP3: 0.9
Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26591561-0.05g |
methyl (2E)-4-(3-{[(furan-2-yl)formamido]methyl}piperidin-1-yl)-4-oxobut-2-enoate |
2411323-05-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate Related Literature
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
Additional information on Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate
Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate: A Comprehensive Overview
The compound with CAS No. 2411323-05-0, known as Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a methyl ester group, a piperidine ring, and a furan moiety, all connected through a conjugated enone system. The presence of these functional groups makes it a versatile compound with applications ranging from drug discovery to material science.
Recent studies have highlighted the importance of furan-containing compounds in medicinal chemistry due to their unique electronic properties and ability to form hydrogen bonds. The furan moiety in this compound contributes to its stability and bioavailability, making it an attractive candidate for drug development. Additionally, the piperidine ring is known for its ability to act as a scaffold in various bioactive molecules, further enhancing the compound's potential in therapeutic applications.
The conjugated enone system in this compound plays a crucial role in its electronic properties, enabling it to participate in various photochemical reactions. This feature has been exploited in recent research to develop new materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to absorb and emit light at specific wavelengths makes it a promising candidate for these applications.
From a synthetic perspective, the preparation of this compound involves a multi-step process that combines techniques from organic synthesis, such as nucleophilic substitution and conjugate addition reactions. The synthesis pathway has been optimized in recent studies to improve yield and purity, making it more accessible for large-scale production. Researchers have also explored the use of catalytic methods to enhance the efficiency of the synthesis process, further underscoring the compound's importance in chemical research.
In terms of biological activity, this compound has shown promising results in preliminary assays targeting various disease states. For instance, studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving the inhibition of key enzymes associated with inflammation. Furthermore, its ability to modulate cellular signaling pathways suggests its potential role in cancer therapy and neurodegenerative diseases.
The integration of computational chemistry techniques has provided deeper insights into the compound's molecular interactions and pharmacokinetic properties. Advanced modeling tools have been used to predict its bioavailability and toxicity profiles, which are critical factors in drug development. These studies have revealed that the compound exhibits favorable pharmacokinetic characteristics, making it suitable for further preclinical testing.
Looking ahead, the versatility of this compound opens up numerous avenues for future research. Its structural complexity offers opportunities for further functionalization, enabling researchers to explore its potential in diverse applications such as enzyme inhibition, receptor targeting, and material science. Collaborative efforts between chemists and biologists are expected to unlock new insights into its therapeutic potential and expand its utility across multiple disciplines.
In conclusion, Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate represents a significant advancement in organic chemistry with wide-ranging applications. Its unique structure, combined with recent research findings, positions it as a valuable tool in both academic and industrial settings. As research continues to uncover its full potential, this compound is poised to make meaningful contributions to the fields of medicine and materials science.
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